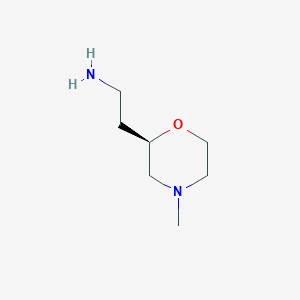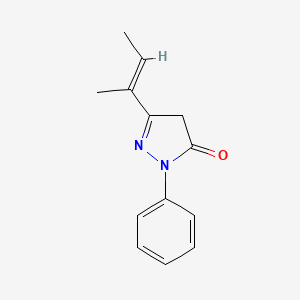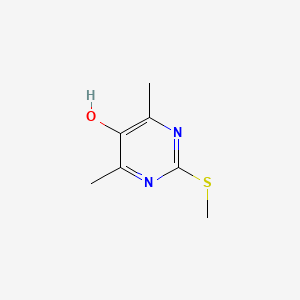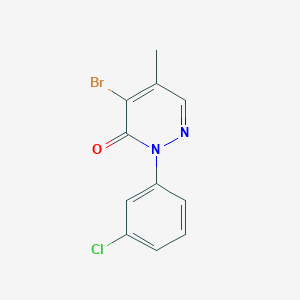
(R)-2-(4-Methylmorpholin-2-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(4-Methylmorpholin-2-yl)ethan-1-amine is a chiral compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a morpholine ring substituted with a methyl group at the 4-position and an ethan-1-amine group at the 2-position. The ®-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Methylmorpholin-2-yl)ethan-1-amine typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent under basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced at the 4-position of the morpholine ring using a methylating agent such as methyl iodide in the presence of a base.
Attachment of the Ethan-1-amine Group: The ethan-1-amine group can be attached to the 2-position of the morpholine ring through a nucleophilic substitution reaction using an appropriate amine precursor.
Industrial Production Methods
Industrial production of ®-2-(4-Methylmorpholin-2-yl)ethan-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(4-Methylmorpholin-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, alkylating agents, and other electrophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
®-2-(4-Methylmorpholin-2-yl)ethan-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-2-(4-Methylmorpholin-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, enzymes, or ion channels, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-(4-Methylmorpholin-2-yl)ethan-1-amine: The enantiomer of the compound with the opposite spatial arrangement of atoms.
2-(4-Methylmorpholin-2-yl)ethan-1-amine: The racemic mixture containing both ®- and (S)-enantiomers.
4-Methylmorpholine: A simpler derivative lacking the ethan-1-amine group.
Uniqueness
®-2-(4-Methylmorpholin-2-yl)ethan-1-amine is unique due to its specific ®-configuration, which can result in distinct biological activities and interactions compared to its (S)-enantiomer and racemic mixture. The presence of both the morpholine ring and the ethan-1-amine group also contributes to its unique chemical and physical properties.
Eigenschaften
Molekularformel |
C7H16N2O |
|---|---|
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
2-[(2R)-4-methylmorpholin-2-yl]ethanamine |
InChI |
InChI=1S/C7H16N2O/c1-9-4-5-10-7(6-9)2-3-8/h7H,2-6,8H2,1H3/t7-/m1/s1 |
InChI-Schlüssel |
MQSLTFIJDGBCSJ-SSDOTTSWSA-N |
Isomerische SMILES |
CN1CCO[C@@H](C1)CCN |
Kanonische SMILES |
CN1CCOC(C1)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-Amino-2-{[(pyridin-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12926180.png)

![CYtidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-[(dimethylamino)methylene]-5-(1-propynyl)-](/img/structure/B12926187.png)

![12-hydroxy-1,10-di(phenanthren-9-yl)-12-sulfanylidene-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine](/img/structure/B12926220.png)
